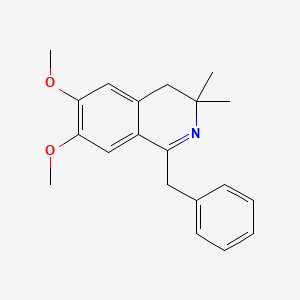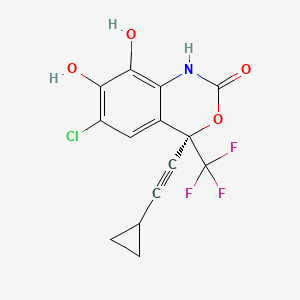
(R)-7,8-Dihydroxy Efavirenz
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-7,8-Dihydroxy Efavirenz is a derivative of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of human immunodeficiency virus (HIV) type 1 infection . Efavirenz is known for its role in highly active antiretroviral therapy (HAART) and is often used in combination with other antiretroviral agents . The compound ®-7,8-Dihydroxy Efavirenz is of interest due to its potential enhanced pharmacological properties and reduced side effects compared to Efavirenz.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-7,8-Dihydroxy Efavirenz involves several key steps, including ortho-lithiation and trifluoroacetylation reactions. One of the synthetic routes involves the ortho-lithiation of N-Boc-4-chloroaniline using n-butyllithium at -45°C, followed by reaction with a trifluoroacetylating agent . This method has been shown to produce higher yields when performed in a continuous flow reactor compared to batch processing .
Industrial Production Methods
Industrial production of ®-7,8-Dihydroxy Efavirenz would likely involve optimization of the synthetic route to ensure high yield and purity. Continuous flow chemistry is a promising approach for industrial-scale production due to its ability to improve reaction selectivity and safety .
Análisis De Reacciones Químicas
Types of Reactions
®-7,8-Dihydroxy Efavirenz undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: Halogenation and other substitution reactions can modify the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like bromine for substitution reactions.
Major Products
The major products formed from these reactions include quinones from oxidation, alcohols from reduction, and halogenated derivatives from substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-7,8-Dihydroxy Efavirenz is used as a model compound to study the effects of hydroxylation on the pharmacological properties of Efavirenz .
Biology
In biological research, the compound is used to investigate the metabolic pathways and enzyme interactions involved in the hydroxylation of Efavirenz .
Medicine
In medicine, ®-7,8-Dihydroxy Efavirenz is being explored for its potential to reduce the neuropsychiatric side effects associated with Efavirenz while maintaining its antiretroviral efficacy .
Industry
In the pharmaceutical industry, the compound is of interest for the development of new antiretroviral drugs with improved safety profiles .
Mecanismo De Acción
®-7,8-Dihydroxy Efavirenz exerts its effects by inhibiting the activity of the viral RNA-directed DNA polymerase (reverse transcriptase) of HIV-1 . This inhibition prevents the transcription of viral RNA into DNA, thereby blocking the replication of the virus . The compound binds to a specific site on the reverse transcriptase enzyme, causing a conformational change that reduces the enzyme’s activity .
Comparación Con Compuestos Similares
Similar Compounds
Efavirenz: The parent compound, known for its antiretroviral activity but associated with neuropsychiatric side effects.
Nevirapine: Another NNRTI used in the treatment of HIV-1 infection.
Delavirdine: An NNRTI with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
®-7,8-Dihydroxy Efavirenz is unique due to its hydroxylation, which may enhance its pharmacological properties and reduce side effects compared to Efavirenz . The hydroxyl groups can potentially improve the compound’s solubility and bioavailability, making it a promising candidate for further drug development .
Propiedades
Fórmula molecular |
C14H9ClF3NO4 |
|---|---|
Peso molecular |
347.67 g/mol |
Nombre IUPAC |
(4R)-6-chloro-4-(2-cyclopropylethynyl)-7,8-dihydroxy-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C14H9ClF3NO4/c15-8-5-7-9(11(21)10(8)20)19-12(22)23-13(7,14(16,17)18)4-3-6-1-2-6/h5-6,20-21H,1-2H2,(H,19,22)/t13-/m1/s1 |
Clave InChI |
QKGKQHJMJSQQBF-CYBMUJFWSA-N |
SMILES isomérico |
C1CC1C#C[C@@]2(C3=CC(=C(C(=C3NC(=O)O2)O)O)Cl)C(F)(F)F |
SMILES canónico |
C1CC1C#CC2(C3=CC(=C(C(=C3NC(=O)O2)O)O)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


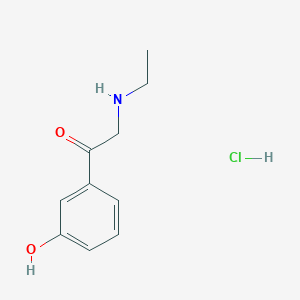


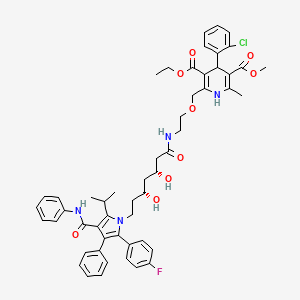
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B13424476.png)
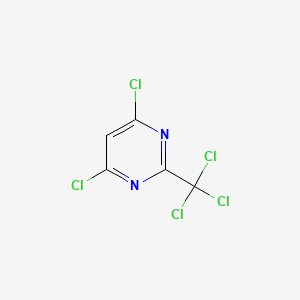
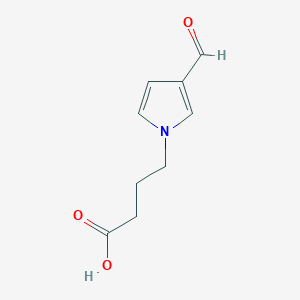
![(2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid](/img/structure/B13424489.png)

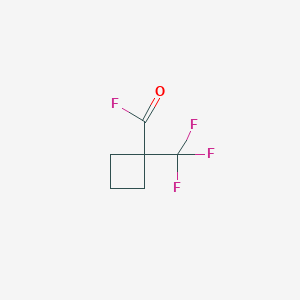
![1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarboxaldehyde Oxime](/img/structure/B13424501.png)
![2-(diethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13424505.png)
![Bicyclo[2.2.2]octane, 1-fluoro-4-phenyl-](/img/structure/B13424513.png)
